molecular formula C24H18N4O2S B11291475 2-{[2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-1-phenylethanone

2-{[2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-1-phenylethanone

Cat. No.: B11291475
M. Wt: 426.5 g/mol
InChI Key: MSDMQPAXRFUAKR-UHFFFAOYSA-N
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Description

2-{[2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-1-phenylethanone is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazoloquinazoline core, which is a fused heterocyclic system, and a phenylethanone moiety, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 2-{[2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-1-phenylethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and scalability, as well as the use of advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

2-{[2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-1-phenylethanone can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the triazoloquinazoline core or the phenylethanone moiety.

Comparison with Similar Compounds

2-{[2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-1-phenylethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H18N4O2S

Molecular Weight

426.5 g/mol

IUPAC Name

2-[[2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C24H18N4O2S/c1-30-18-13-11-17(12-14-18)22-26-23-19-9-5-6-10-20(19)25-24(28(23)27-22)31-15-21(29)16-7-3-2-4-8-16/h2-14H,15H2,1H3

InChI Key

MSDMQPAXRFUAKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3SCC(=O)C5=CC=CC=C5

Origin of Product

United States

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